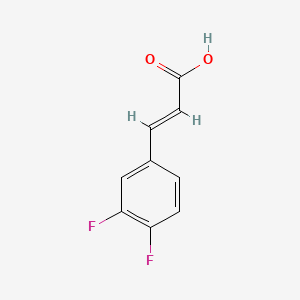
Asenapine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asenapine N-Oxide is a derivative of asenapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound is characterized by the addition of an oxygen atom to the nitrogen in the asenapine molecule, forming an N-oxide. This modification can influence the compound’s pharmacological properties and its interactions with biological systems .
作用机制
Target of Action
Asenapine N-Oxide, a derivative of Asenapine, is likely to share similar targets with its parent compound. Asenapine is known to have a broad receptor affinity profile, primarily targeting serotonergic, dopaminergic, noradrenergic, and histaminergic receptors . It exhibits more potent activity with serotonin receptors than dopamine .
Mode of Action
Asenapine acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their normal function . It shows strong antagonism for the 5HT2A (serotonin) and D2 (dopamine) receptors , which has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains . This interaction with its targets leads to changes in neurotransmitter levels in the brain, which can affect mood and behavior.
Biochemical Pathways
The primary biochemical pathways affected by Asenapine involve the neurotransmitters serotonin, dopamine, noradrenaline, and histamine . By antagonizing the receptors for these neurotransmitters, Asenapine can modulate their levels and activity in the brain. This can lead to changes in various downstream effects, such as mood regulation and cognitive function .
Pharmacokinetics
Asenapine, its parent compound, is known to undergoextensive first-pass metabolism if ingested . It is primarily metabolized in the liver via CYP1A2 oxidation and UGT1A4 glucuronidation . About 50% of the metabolized drug is excreted in the urine and 40% in the feces . These properties significantly impact the bioavailability of Asenapine, necessitating its administration in sublingual and transdermal formulations .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of Asenapine. Asenapine’s antagonistic action at various neurotransmitter receptors leads to changes in neurotransmitter levels in the brain, which can affect mood and behavior . For example, it has been found to modulate nitric oxide release and calcium movements in cardiomyoblasts .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and other substances in the body can affect its metabolism and hence its action . .
生化分析
Biochemical Properties
Asenapine N-Oxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in its metabolism. The interaction with these enzymes leads to the formation of other metabolites, including N-desmethylasenapine and 11-hydroxy-asenapine . Additionally, this compound exhibits high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, which are crucial for its antipsychotic effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter release and receptor sensitivity . This modulation affects cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which play a role in regulating gene expression and cellular metabolism . This compound also impacts the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin and dopamine receptors, acting as an antagonist at these sites . This binding inhibits the activity of these receptors, leading to a decrease in neurotransmitter release and receptor sensitivity . Additionally, this compound inhibits the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in its metabolism . This inhibition affects the overall metabolic profile of the compound and its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours . It undergoes degradation over time, leading to the formation of other metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and receptor sensitivity . These changes can impact the overall pharmacological effects of the compound and its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia . Higher doses of this compound have been associated with adverse effects, including sedation, motor impairment, and changes in neurotransmitter levels . These threshold effects highlight the importance of dosage optimization in achieving the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation and glucuronidation. The primary metabolic pathway involves the oxidation of asenapine to form this compound, which is further metabolized to N-desmethylasenapine and 11-hydroxy-asenapine . These metabolites are then conjugated with glucuronic acid to form glucuronides, which are excreted in the urine . The involvement of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, is crucial for the metabolism of this compound and its subsequent pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed into the mucosal membranes when administered sublingually, leading to its distribution in the systemic circulation . This compound exhibits high plasma protein binding, particularly to albumin and alpha-1-acid glycoprotein, which affects its distribution and bioavailability . The compound is also distributed extensively in extravascular tissues, indicating its ability to penetrate various cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound is primarily localized in the cytoplasm and plasma membrane of cells . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound influences its interactions with receptors, enzymes, and other biomolecules, thereby affecting its overall pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Asenapine N-Oxide typically involves the oxidation of asenapine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Asenapine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to asenapine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: Asenapine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Asenapine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
相似化合物的比较
Asenapine: The parent compound, used as an antipsychotic medication.
Mianserin: A tetracyclic antidepressant with a similar chemical structure.
Oxcarbazepine: Another N-oxide derivative used as an anticonvulsant.
Comparison: Asenapine N-Oxide is unique due to its specific N-oxide modification, which can influence its pharmacological profile. Compared to asenapine, it may exhibit different binding affinities and metabolic pathways. Mianserin and oxcarbazepine, while structurally similar, have distinct therapeutic uses and mechanisms of action .
属性
CAS 编号 |
128949-51-9 |
|---|---|
分子式 |
C17H16ClNO2 |
分子量 |
301.8 g/mol |
IUPAC 名称 |
(2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1 |
InChI 键 |
NKNYMFHSPDODLJ-YIYRCGFGSA-N |
SMILES |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
手性 SMILES |
C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
规范 SMILES |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
同义词 |
(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; |
产品来源 |
United States |
Q1: Are there any published studies on the synthesis of Asenapine N-oxide?
A: While the provided research articles don't delve into the synthesis of this compound, one article describes the synthesis of stable isotope-labeled metabolites of Asenapine, including [13CD3]-Asenapine N-oxide []. This suggests that synthetic routes for this metabolite have been explored, potentially for analytical or research purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





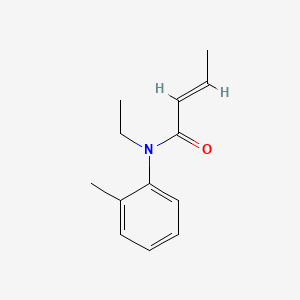
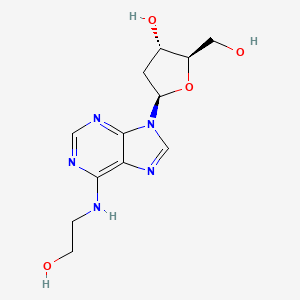
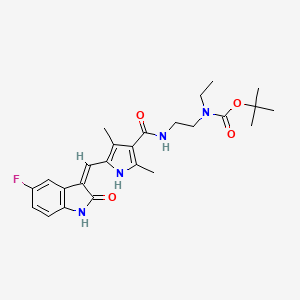
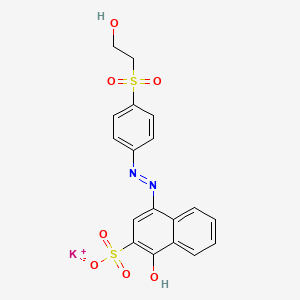
![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)
